molecular formula C17H14N2O2 B11520588 (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide

(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide

Cat. No.: B11520588
M. Wt: 278.30 g/mol
InChI Key: JOJBELSWAVTINP-GXDHUFHOSA-N
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Description

(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide is an organic compound characterized by its cyano, hydroxyphenyl, and methylphenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2-hydroxybenzaldehyde and 4-methylaniline.

    Formation of Intermediate: These starting materials undergo a condensation reaction to form an intermediate Schiff base.

    Addition of Cyano Group: The intermediate is then reacted with malononitrile under basic conditions to introduce the cyano group.

    Cyclization and Final Product Formation: The final step involves cyclization and dehydration to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

Potential medicinal applications include its use as a precursor for developing drugs targeting specific enzymes or receptors. Its structural features make it a candidate for anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or dyes, due to its reactive functional groups.

Mechanism of Action

The mechanism by which (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The cyano and hydroxy groups play crucial roles in these interactions, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-(2-hydroxyphenyl)-N-phenylprop-2-enamide: Lacks the methyl group on the phenyl ring.

    (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(4-chlorophenyl)prop-2-enamide: Contains a chlorine atom instead of a methyl group.

Uniqueness

The presence of the 4-methylphenyl group in (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide imparts unique steric and electronic properties, potentially enhancing its reactivity and binding characteristics compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

(E)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C17H14N2O2/c1-12-6-8-15(9-7-12)19-17(21)14(11-18)10-13-4-2-3-5-16(13)20/h2-10,20H,1H3,(H,19,21)/b14-10+

InChI Key

JOJBELSWAVTINP-GXDHUFHOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2O)/C#N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2O)C#N

Origin of Product

United States

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